N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide
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Overview
Description
N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyanophenyl group, a dimethylaminophenyl group, and a morpholinoethyl group, all connected through an oxalamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide typically involves multi-step organic reactions. One common method includes the reaction of 2-cyanophenylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-(4-(dimethylamino)phenyl)-2-morpholinoethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Catalysts and advanced purification techniques, such as chromatography, may be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyanophenyl and dimethylaminophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes .
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N-(2-nitrophenyl)acetamide
- 2-Cyano-3-[4-(diphenylamino)phenyl]acrylic acid
- 1,1,2,2-Tetramethyl-1-(4-(N,N-dimethylamino)phenyl)-2-(2′-cyanophenyl)disilane
Uniqueness
N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholinoethyl group, in particular, provides enhanced solubility and stability compared to similar compounds .
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-27(2)19-9-7-17(8-10-19)21(28-11-13-31-14-12-28)16-25-22(29)23(30)26-20-6-4-3-5-18(20)15-24/h3-10,21H,11-14,16H2,1-2H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCQSEFXDATYRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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